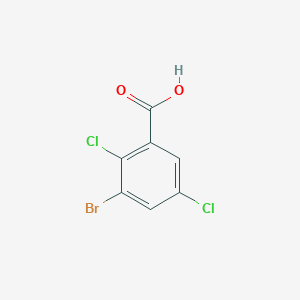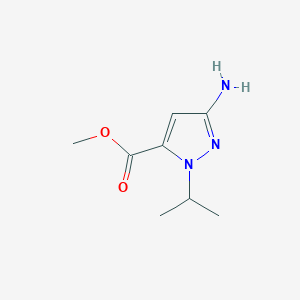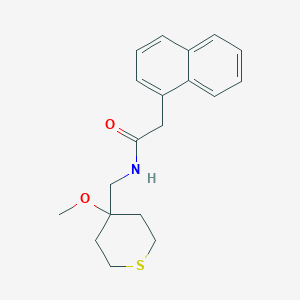
methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
BenchChem offers high-quality methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The synthesis of carbamate derivatives, including the targeted compound, involves complex chemical reactions that yield products with potential for further application in medicinal chemistry and materials science. For instance, Velikorodov and Shustova (2017) explored the oxidation of methyl (4-acetylphenyl)carbamate to produce derivatives that underwent various condensations, leading to compounds with potential biological activity (Velikorodov & Shustova, 2017). Similarly, Bassolino, Halabi, and Rivera‐Fuentes (2017) presented a scalable synthesis method for 7-azetidinylated alcohol, useful for the photoprotection of leaving groups, indicating applications in chemistry and biology (Bassolino et al., 2017).
Antimicrobial Activity
Chemical modification of compounds related to the target molecule has been investigated for improving antibacterial activity. Sendai et al. (1985) synthesized derivatives with enhanced activity against Gram-negative bacteria, highlighting the potential for developing new antibiotics (Sendai et al., 1985).
Photoprotecting Groups
The development of photoprotecting groups based on azetidinylated compounds shows the importance of such molecules in photochemistry. The efficient release of carboxylic acids in aqueous solution by these compounds underscores their potential in controlled chemical releases and photolabile protecting strategies (Bassolino et al., 2017).
Drug Synthesis and Modification
The target compound and its relatives play a role in the synthesis and modification of drugs, aiming to improve their pharmacological profiles. The creation of novel sulfonamide hybrids with antimicrobial activity, as explored by Hussein (2018), demonstrates the compound's relevance in drug development (Hussein, 2018).
Catalytic Applications
Research into the catalytic properties of related compounds, such as the decarboxylative radical sulfonylation, points to applications in synthetic chemistry, enabling the modification of natural products and pharmaceuticals (He et al., 2020).
Propiedades
IUPAC Name |
methyl N-[4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-19(25)20-12-6-8-14(9-7-12)29(26,27)21-10-13(11-21)22-17(23)15-4-2-3-5-16(15)18(22)24/h2-3,6-9,13,15-16H,4-5,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPAJHNIDNDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

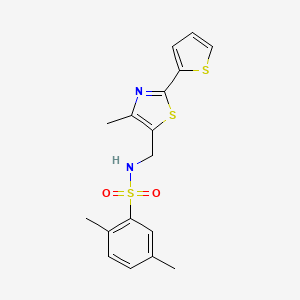
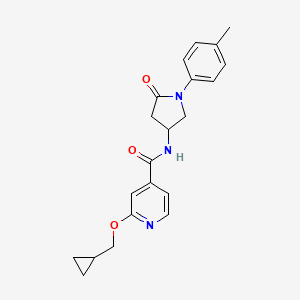
![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)
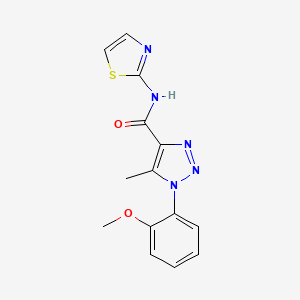
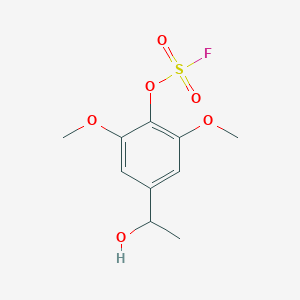
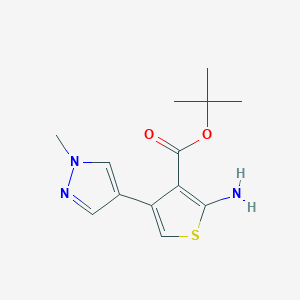
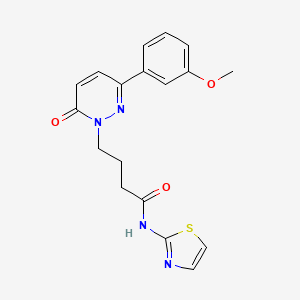
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
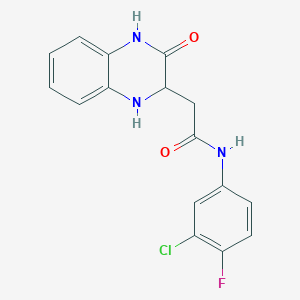
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)
